![molecular formula C19H13N3O4S B278743 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, also known as DBITAN, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBITAN belongs to the family of benzisothiazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The exact mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate is not fully understood. However, it is believed that 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate exerts its biological activities by modulating various signaling pathways in the body. For example, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo studies. However, there are also some limitations to using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate.
将来の方向性
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate. One area of interest is its potential use as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate can be synthesized through a series of chemical reactions involving the condensation of 4-aminophenyl nicotinate with 2-hydroxybenzothiazole-3-carboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in a pure form.
科学的研究の応用
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate |
|---|---|
分子式 |
C19H13N3O4S |
分子量 |
379.4 g/mol |
IUPAC名 |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13N3O4S/c23-19(13-4-3-11-20-12-13)26-15-9-7-14(8-10-15)21-18-16-5-1-2-6-17(16)27(24,25)22-18/h1-12H,(H,21,22) |
InChIキー |
FIUNUOZFRDQXMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)
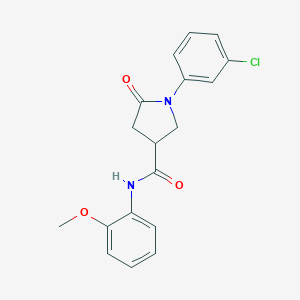
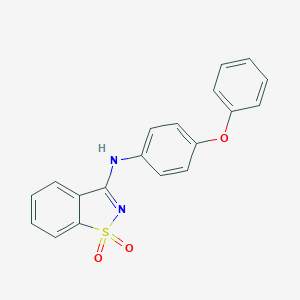
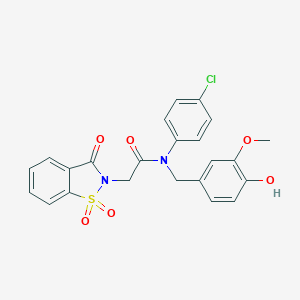
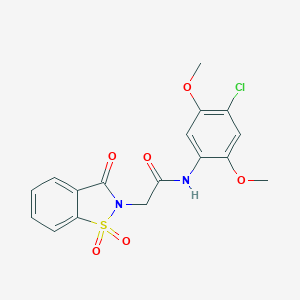
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
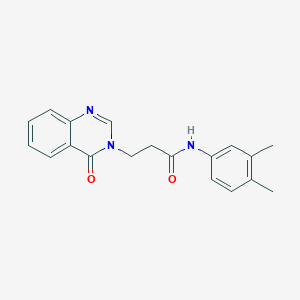
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)